4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-11-23-18-9-8-17(12-16(18)7-10-19(23)24)22-20(25)15-5-3-14(13-21)4-6-15/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXMIVHHIAFUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The propyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert the cyano group to an amine.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Primary amines.
Substitution: : Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, modifications similar to those in 4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against E. coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth . Research indicates that compounds with similar structures may interact with cellular pathways that regulate cancer cell survival.
Neuropharmacological Effects
Research into tetrahydroquinoline derivatives has revealed their potential as neuroprotective agents. They may modulate neurotransmitter systems or act on receptors involved in neurodegenerative diseases. Studies have suggested that such compounds can influence the P2X7 receptor pathways, which are implicated in neuroinflammation and neurodegeneration .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and its charge transport characteristics are beneficial for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of cyano groups enhances electron affinity, making it suitable for use in electronic devices .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Lecozotan’s piperazinyl-propyl side chain and hydrochloride salt further increase solubility and bioavailability, critical for CNS penetration .
Core Structure Variations
- Tetrahydroquinolinone vs. Piperazinyl: The tetrahydroquinolinone core (target compound and BG01033) provides rigidity, which may stabilize receptor interactions. In contrast, Lecozotan’s flexible piperazinyl group enables conformational adaptability for 5-HT1A antagonism .
- Halogenated derivatives () : Fluorine and chlorine atoms in the halogenated benzamide enhance metabolic stability and electronegativity, likely targeting enzymes or receptors in agrochemical contexts .
Molecular Weight and Drug-Likeness
- The target compound (347.42 g/mol) and BG01033 (336.43 g/mol) fall within the acceptable range for oral bioavailability (<500 g/mol). Lecozotan’s higher molecular weight (520 g/mol) is mitigated by its salt formulation, while halogenated derivatives (>600 g/mol) may face challenges in pharmacokinetics .
Biological Activity
4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyano group, a tetrahydroquinoline moiety, and a benzamide structure that contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. These include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
- Modulation of Receptor Activity : It may act on certain receptors involved in inflammation and pain signaling.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting necrosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotective | Protects against oxidative stress |
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Cancer Cell Lines :
- In vitro studies showed that the compound effectively inhibited the growth of breast and prostate cancer cell lines with IC50 values in the low micromolar range. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Inflammation Model :
- In a rat model of induced arthritis, treatment with this compound resulted in significant reductions in swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
-
Neuroprotection Study :
- A study involving neuronal cultures exposed to oxidative stress demonstrated that treatment with the compound improved cell viability significantly compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Intermediate preparation : Formation of the tetrahydroquinoline core via cyclization reactions under acidic or basic conditions .
- Benzamide coupling : Amide bond formation between the tetrahydroquinoline intermediate and 4-cyanobenzoic acid derivatives using coupling reagents (e.g., EDC/HOBt) .
- Optimization parameters : Temperature (60–100°C), solvent choice (DMF or THF for solubility), and reaction time (12–24 hours) significantly impact yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is used to isolate the final compound .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC/UPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for structurally related benzamide derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Enzyme inhibition : Tetrahydroquinoline-based benzamides target kinases (e.g., EGFR) or proteases, assessed via fluorometric assays .
- Anti-inflammatory activity : COX-2 inhibition measured using ELISA or cell-based assays (e.g., LPS-induced IL-6 suppression) .
- Cellular pathway modulation : Use of biochemical probes to study apoptosis (caspase-3 activation) or autophagy (LC3-II Western blotting) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under resource constraints?
- Methodological Answer :
- Variable selection : Critical factors include temperature, solvent polarity, catalyst loading, and reaction stoichiometry .
- Statistical models : Use fractional factorial designs (e.g., Taguchi methods) to minimize experiments while maximizing data robustness .
- Case example : A 3 factorial design (temperature: 70°C, 90°C; solvent: DMF, THF) identifies optimal conditions for yield (>80%) and reduces byproduct formation .
Q. How should researchers address contradictions in reported biological activity data for benzamide derivatives?
- Methodological Answer :
- Replicate studies : Validate assays across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Confirm target engagement using Surface Plasmon Resonance (SPR) alongside enzymatic assays .
- Contextual variables : Control cell line specificity (e.g., HeLa vs. HEK293), serum content in media, and compound stability in DMSO .
Q. What role can AI-driven simulations play in predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate solubility parameters (logP) and membrane permeability using tools like GROMACS .
- COMSOL Multiphysics : Model reaction kinetics for scale-up processes (e.g., heat transfer in batch reactors) .
- Machine learning (ML) : Train models on PubChem datasets to predict bioactivity against novel targets (e.g., random forests for IC50 estimation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
